1-(スルフィニルアミノ)-3-(トリフルオロメチル)ベンゼン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

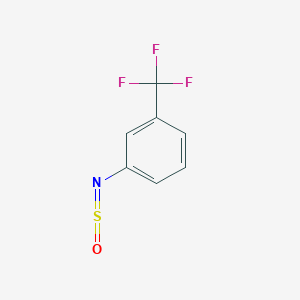

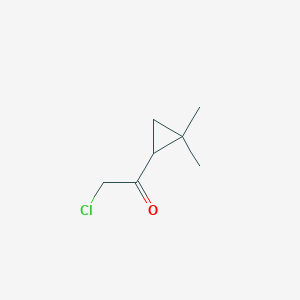

“1-(Sulfinylamino)-3-(trifluoromethyl)benzene” is a chemical compound with the formula C7H4F3NOS. It has a molecular weight of 207.17 g/mol .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds, like “1-(Sulfinylamino)-3-(trifluoromethyl)benzene”, has been a topic of significant research. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . A visible-light-promoted radical [1,2]-Brook rearrangement involving defluorinated alkylation of α-trifluoromethyl alkenes has been reported for the synthesis of various gem-difluoro substituted homoallylic alcohols .Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The C–F bond is the strongest single bond in organic compounds .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates . Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .科学的研究の応用

蛍光プローブおよびイメージング剤

STBは、コンパクトなベンゼン骨格内に電子ドナー(D)–アクセプター(A)型の双極子構造を持ち、有望な蛍光プローブとして機能します。研究者らは、生体イメージング、細胞追跡、診断におけるその使用を探求してきました。 STBのユニークな光物理的特性により、感度の高い検出が可能になり、蛍光ベースの技術において貴重な存在となっています .

可視光促進ラジカル転位反応

STBのトリフルオロメチル基は、可視光促進ラジカル反応において重要な役割を果たします。例えば、[1,2]-ブルック転位に関与し、ジェムジフルオロ置換ホモアリルアルコールを生成します。 このプロトコルは、穏和な条件、広い基質範囲、および良好な官能基許容性を実現します .

トリフルオロメチル化反応

STBのトリフルオロメチル基は、医薬品、農薬、材料におけるその重要性に貢献しています。研究者らは、炭素中心ラジカル中間体におけるその使用を探求し、革新的な合成経路を導き出しています。 トリフルオロメチル化反応におけるSTBの反応性を理解することは、新規化合物を設計するために不可欠です .

作用機序

Target of Action

Compounds with similar structures are often involved in radical trifluoromethylation .

Biochemical Pathways

Trifluoromethylation is a common reaction in pharmaceuticals, agrochemicals, and materials .

Result of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

将来の方向性

生化学分析

Biochemical Properties

1-(Sulfinylamino)-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group in this compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed that the trifluoromethyl group can form electron donor-acceptor complexes with certain biomolecules, leading to changes in their reactivity and function . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

The effects of 1-(Sulfinylamino)-3-(trifluoromethyl)benzene on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the trifluoromethyl group can alter the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how the compound impacts cellular function and overall cell health.

Molecular Mechanism

At the molecular level, 1-(Sulfinylamino)-3-(trifluoromethyl)benzene exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. The trifluoromethyl group can act as a radical precursor, participating in radical trifluoromethylation reactions that modify the activity of target biomolecules . Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(Sulfinylamino)-3-(trifluoromethyl)benzene in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under various conditions, but its effects can change over time due to degradation or interaction with other biomolecules . Long-term studies in in vitro and in vivo settings have revealed that the compound can have lasting effects on cellular function, highlighting the importance of considering temporal factors in its application.

Dosage Effects in Animal Models

The effects of 1-(Sulfinylamino)-3-(trifluoromethyl)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic processes. At higher doses, it can lead to toxic or adverse effects, including changes in gene expression and cellular metabolism . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications.

Metabolic Pathways

1-(Sulfinylamino)-3-(trifluoromethyl)benzene is involved in several metabolic pathways, interacting with various enzymes and cofactors. The trifluoromethyl group can influence metabolic flux and metabolite levels by participating in radical trifluoromethylation reactions . These interactions are essential for understanding the compound’s role in metabolic processes and its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(Sulfinylamino)-3-(trifluoromethyl)benzene within cells and tissues are influenced by its interactions with transporters and binding proteins. The trifluoromethyl group can affect the localization and accumulation of the compound, leading to changes in its activity and function . Understanding these transport and distribution mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 1-(Sulfinylamino)-3-(trifluoromethyl)benzene is determined by its targeting signals and post-translational modifications. The trifluoromethyl group can direct the compound to specific compartments or organelles, influencing its activity and function

特性

IUPAC Name |

1-(sulfinylamino)-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NOS/c8-7(9,10)5-2-1-3-6(4-5)11-13-12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMAHKQUGFOWST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=S=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3aS,6aS)-1-(Octahydro-cyclopenta[b]pyrrol-2-yl)-methanol hydrochloride](/img/structure/B2563975.png)

![2,2-Dimethyl-3-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]propanamide](/img/structure/B2563981.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2563984.png)

![(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride](/img/no-structure.png)

![Methyl 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2563987.png)

![N-[(2-Chloro-1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2563989.png)

![N-Methyl-N-[2-oxo-2-[[(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2563993.png)